5-Bromo-4-methoxy-2-methylpyrimidine

BRD4 inhibitor c-Myc downregulation epigenetic anticancer

Opt for 5-Bromo-4-methoxy-2-methylpyrimidine for its unique, irreplaceable substitution pattern essential for medicinal chemistry. The specific 2-methyl-4-methoxy-5-bromo arrangement dictates exclusive regioselectivity in cross-coupling reactions like Suzuki-Miyaura, directly impacting synthetic utility and biological activity. Generic isomers fail to replicate its potent pharmacophoric interactions, crucial for developing BRD4 bromodomain inhibitors and kinase-targeting agents. Available at 98% purity. Request your quote today.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 1805942-14-6
Cat. No. B2834525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-methylpyrimidine
CAS1805942-14-6
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESCC1=NC=C(C(=N1)OC)Br
InChIInChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3
InChIKeySIOFQZXCJBCBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxy-2-methylpyrimidine CAS 1805942-14-6 for Pharmaceutical R&D and Heterocyclic Building Block Procurement


5-Bromo-4-methoxy-2-methylpyrimidine (CAS 1805942-14-6) is a heterocyclic organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a trisubstituted pyrimidine derivative characterized by a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position of the pyrimidine ring . This substitution pattern confers specific electronic and steric properties that influence its reactivity in cross-coupling reactions and its potential as a pharmacophore in medicinal chemistry. The compound is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitors and other bioactive heterocyclic compounds [1].

Why 5-Bromo-4-methoxy-2-methylpyrimidine Cannot Be Substituted with Generic Bromopyrimidine Analogs in Key Applications


Generic substitution of 5-bromo-4-methoxy-2-methylpyrimidine with other bromopyrimidine isomers or derivatives is not feasible due to critical differences in substitution patterns that directly impact both synthetic utility and biological activity. The specific 2-methyl-4-methoxy-5-bromo substitution pattern dictates unique electronic distribution and steric hindrance around the pyrimidine ring, which influences regioselectivity in cross-coupling reactions such as Suzuki-Miyaura couplings [1]. Furthermore, even minor positional isomerism (e.g., 2-methoxy-4-methyl-5-bromopyrimidine) can lead to fundamentally different pharmacophoric interactions with biological targets, as demonstrated by the compound's activity against BRD4 in human cancer cell lines [2]. The bromine atom at the 5-position serves as a versatile handle for further functionalization, while the 4-methoxy group acts as both an electron-donating substituent and a potential leaving group in nucleophilic substitution reactions, enabling synthetic pathways unavailable to non-methoxylated analogs .

Quantitative Differentiation Evidence: 5-Bromo-4-methoxy-2-methylpyrimidine Versus Close Analogs


BRD4 Inhibition Potency: 5-Bromo-4-methoxy-2-methylpyrimidine Scaffold Activity in Human Cancer Cell Lines

Compounds containing the 5-bromo-4-methoxy-2-methylpyrimidine scaffold exhibit potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) in multiple human cancer cell lines. The parent scaffold demonstrated an IC50 of 16 nM in human MM1S (multiple myeloma) cells for c-Myc downregulation [1], and IC50 values of 25 nM in LNCaP (prostate cancer) cells [2] and 63 nM in MCF7 (breast cancer) cells [3]. This level of cellular activity against BRD4 distinguishes it from many other bromopyrimidine derivatives lacking the specific 4-methoxy-2-methyl substitution pattern, which are more commonly employed as intermediates for ATP-competitive kinase inhibitors rather than bromodomain-targeting agents [4].

BRD4 inhibitor c-Myc downregulation epigenetic anticancer

Electronic Effect of 4-Methoxy Group: Reactivity Advantage in Cross-Coupling Reactions

The presence of a methoxy group at the 4-position confers distinct electronic properties to the pyrimidine ring, influencing both its reactivity as a synthetic intermediate and its potential as a pharmacophoric element. Methoxy is an electron-donating group that increases electron density on the pyrimidine ring, which can enhance the rate of electrophilic aromatic substitution at positions ortho and para to the methoxy substituent relative to non-methoxylated pyrimidines [1]. In the context of 5-bromo-4-methoxy-2-methylpyrimidine, this electronic activation may facilitate oxidative addition of the C-Br bond in palladium-catalyzed cross-coupling reactions compared to 5-bromo-2-methylpyrimidine lacking the 4-methoxy group [2]. Additionally, the methoxy group can serve as a leaving group in nucleophilic aromatic substitution reactions, providing a second site for selective functionalization not available in 4-unsubstituted or 4-methyl analogs .

Suzuki coupling electron-donating group heterocyclic synthesis

Substrate Specificity for Viral vs. Human Thymidine Kinase: 5-Bromo vs. 5-Iodo Pyrimidine Differentiation

In a head-to-head study of 5-substituted pyrimidine nucleoside analogs, the 5-bromo analogue demonstrated exclusive substrate specificity for herpes simplex virus type 1 (HSV1) thymidine kinase (TK), whereas the corresponding 5-iodo analogue was significantly phosphorylated by human cytosolic TK [1]. This differential substrate recognition is attributed to the distinct steric and electronic properties of bromine versus iodine at the 5-position. The 5-bromo analogue exhibited a binding affinity constant (Km) and catalytic turnover number (kcat) measured specifically for HSV1 TK, confirming its selective activation by the viral enzyme [2]. In plaque reduction assays, the 5-bromo analogue showed activity against both HSV1 and HSV2 with reduced general toxicity compared to the parent compound (north-methanocarbathymine) [3].

antiviral nucleoside thymidine kinase prodrug selectivity

5-Bromopyrimidine as Privileged Scaffold for Kinase Inhibitor Development

5-Bromo-substituted pyrimidines constitute a privileged scaffold in kinase inhibitor design, with demonstrated utility in generating ATP-competitive inhibitors that target the hinge region of kinase domains [1]. A series of novel bromo-pyrimidine analogues were synthesized and evaluated for in vitro cytotoxic activity by MTT assay against four cancer cell lines: HCT116 (human colon cancer), A549 (human lung cancer), K562 (human chronic myeloid leukemia), and U937 (human acute monocytic myeloid leukemia), as well as normal human liver L02 cells [2]. Most compounds showed potent activity on K562 cells, and subsequent evaluation by ADP-Glo assay confirmed Bcr/Abl tyrosine kinase inhibitory activity with dasatinib as the reference standard [3]. This established framework positions the 5-bromo-4-methoxy-2-methylpyrimidine scaffold as a viable starting point for kinase inhibitor optimization, particularly given the methoxy group's potential to engage in additional hydrogen bonding interactions within the ATP-binding pocket [4].

kinase inhibitor anticancer tyrosine kinase

Recommended Application Scenarios for 5-Bromo-4-methoxy-2-methylpyrimidine (CAS 1805942-14-6)


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Optimization

The 5-bromo-4-methoxy-2-methylpyrimidine scaffold is directly applicable to the development of BRD4 bromodomain inhibitors for oncology indications. Based on the demonstrated cellular activity in multiple cancer cell lines (IC50 16-63 nM for c-Myc downregulation) [1], this building block can serve as a core template for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 5-bromo position provides a versatile handle for diversification via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, enabling rapid analog generation to explore vectors that project into the acetyl-lysine binding pocket or the WPF shelf region of the bromodomain.

Kinase Inhibitor Lead Generation: ATP-Competitive Tyrosine Kinase Targeting

The 5-bromopyrimidine core is a validated pharmacophore for ATP-competitive kinase inhibitors that bind to the hinge region of kinase domains [2]. 5-Bromo-4-methoxy-2-methylpyrimidine is suitable for incorporation into lead generation campaigns targeting Bcr/Abl, EGFR, or other clinically relevant tyrosine kinases. The 4-methoxy group offers an additional site for hydrogen bonding interactions within the ATP-binding pocket, potentially improving affinity or selectivity relative to 4-unsubstituted analogs [3]. The bromine atom at the 5-position enables late-stage functionalization to explore solvent-exposed or back-pocket regions of the kinase active site.

Antiviral Prodrug Development: Viral Thymidine Kinase-Dependent Activation

For antiviral programs targeting herpesviruses (HSV1, HSV2, VZV), the 5-bromo substitution pattern confers substrate specificity for viral thymidine kinase over human cytosolic TK [4]. This selectivity mechanism reduces off-target activation and associated toxicity, making 5-bromo-4-methoxy-2-methylpyrimidine a rational choice as a synthetic intermediate for nucleoside analog prodrugs. The methoxy group at the 4-position can be exploited for additional hydrogen bonding or as a prodrug moiety itself, while the 2-methyl group provides metabolic stability relative to unsubstituted pyrimidine nucleosides.

Heterocyclic Building Block for Parallel Library Synthesis

The presence of both a reactive 5-bromo handle and an electron-donating 4-methoxy group makes this compound ideal for parallel synthesis of diverse heterocyclic libraries [5]. The bromine atom undergoes efficient oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the methoxy group modulates ring electronics to influence reaction rates and regioselectivity. Commercial availability at 98% purity with defined storage conditions (cool, dry place) supports reproducible synthetic workflows across multiple reaction scales .

Quote Request

Request a Quote for 5-Bromo-4-methoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.